N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a benzamide group substituted with two methoxy groups at positions 2 and 6.
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
This compound acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins, which can be harmful to the cell if they accumulate .
Pharmacokinetics
The compound’s ability to modulate cereblon activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the degradation of the GSPT1 protein . This can be beneficial in treating disorders of uncontrolled cellular proliferation, such as cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water under reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring and the isoindoline-1,3-dione moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide include other isoindoline-1,3-dione derivatives such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Exhibits antitumor effects and is used in combination with other therapies for cancer treatment.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2,6-dimethoxybenzamide group enhances its potential for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-4-3-5-13(24-2)14(12)17(22)18-9-6-7-10-11(8-9)16(21)19-15(10)20/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCKNGQSYEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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